molecular formula C11H21N B564563 2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl- CAS No. 100049-11-4

2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl-

Cat. No.: B564563
CAS No.: 100049-11-4
M. Wt: 167.296
InChI Key: RPUXWEAOFSEDMW-UHFFFAOYSA-N
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Description

2-azabicyclo[410]heptane,1-isopropyl-2,5-dimethyl- is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl- can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and specific reaction conditions are crucial for the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl- include other azabicyclo compounds such as 2-azabicyclo[3.2.1]octane and 7-oxabicyclo[2.2.1]heptane .

Uniqueness

What sets 2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl- apart is its specific substitution pattern and bicyclic structure, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

100049-11-4

Molecular Formula

C11H21N

Molecular Weight

167.296

IUPAC Name

2,5-dimethyl-6-propan-2-yl-5-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C11H21N/c1-8(2)11-7-10(11)9(3)5-6-12(11)4/h8-10H,5-7H2,1-4H3

InChI Key

RPUXWEAOFSEDMW-UHFFFAOYSA-N

SMILES

CC1CCN(C2(C1C2)C(C)C)C

Synonyms

2-Azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl-(6CI)

Origin of Product

United States

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